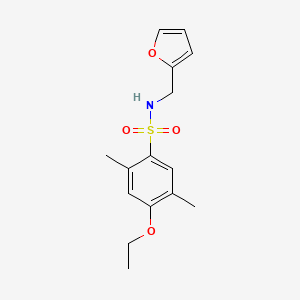
4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. This compound binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. The inhibition of carbonic anhydrase enzymes has been found to be effective in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide are primarily related to its inhibitory activity against carbonic anhydrase enzymes. This compound has been found to exhibit potent inhibitory activity against various isoforms of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrase enzymes has also been found to be effective in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This compound has been extensively studied for its potential therapeutic applications, and it has been found to exhibit promising results in various preclinical studies. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide. One of the major areas of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the investigation of the anticancer activity of this compound and its potential use in cancer therapy. Additionally, the development of novel drug delivery systems for this compound can also be an area of future research.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2-furylmethylamine with 4-chloro-2,5-dimethylbenzenesulfonyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then treated with sodium ethoxide to obtain the final product.
Scientific Research Applications
4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes. This compound has also been investigated for its anticancer activity, and it has been found to exhibit promising results against various cancer cell lines.
properties
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-4-19-14-8-12(3)15(9-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSHSIVYXCIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)


![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)